
7-Chloro-8-nitroquinoline
Vue d'ensemble
Description
7-Chloro-8-nitroquinoline is a derivative of quinoline, which is a nitrogen-based heterocyclic aromatic compound . Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs .
Synthesis Analysis
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . The structures of 4-chloro-8-nitroquinoline and other derivatives were determined by single-crystal X-ray diffraction measurements .Chemical Reactions Analysis
Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . The [3+3] annulation of benzyl-type carbanions to 6-nitroquinoline occurred under mild conditions with the formation of tetra- and pentacyclic azaarenes .Applications De Recherche Scientifique
Antibacterial Properties
7-Chloro-8-nitroquinoline has been explored for its antibacterial properties. A study synthesized new 8-nitrofluoroquinolone derivatives using 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. These compounds exhibited notable antibacterial activity against various strains, particularly effective against S. aureus (Al-Hiari et al., 2007).
Spectroscopic and Structural Analysis
The compound has been used in spectroscopic studies to understand its structural properties. Research involving FTIR, FT-Raman, and FT-NMR, along with ab initio and DFT calculations, provided insights into its electronic structure, aiding in the analysis of chloro and nitro groups' influence on skeletal modes (Arjunan et al., 2011).
Application in Dye Synthesis
7-Chloro-8-nitroquinoline derivatives have been used in the synthesis of heteroarylazo dyes, exhibiting unique spectral properties. These dyes demonstrated a red shift in electron absorption spectra due to the presence of withdrawing chloro groups (Mirsadeghi et al., 2022).
Tautomerism and Medicinal Applications
Research on 8-hydroxyquinoline derivatives, related to 7-chloro-8-nitroquinoline, highlighted their tautomerism and medicinal applications. These compounds, including those substituted with chloro and nitro groups, have been analyzed for their stability and potential in medicine (Karpińska et al., 2010).
Reactivity and Transformation Studies
The compound has been studied for its reactivity, particularly in transformations involving the quinoline ring. Investigations have focused on the oxidative degradation pathways and potential mechanisms, providing insights into chemical transformations (Kaiya & Kawazoe, 1985).
Neuroprotective Effects
A study evaluated the effects of 8-hydroxyquinoline derivatives, closely related to 7-chloro-8-nitroquinoline, on human neuroblastoma cells under high glucose conditions. These compounds showed potential in ameliorating high glucose toxicity, suggesting their use in neuroprotective therapies (Suwanjang et al., 2016).
Mécanisme D'action
While the specific mechanism of action for 7-Chloro-8-nitroquinoline is not mentioned in the retrieved papers, quinoline derivatives have broad spectrum of bio-responses, including anticancer, antioxidant, anti-COVID-19, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, antibacterial activities .
Safety and Hazards
Orientations Futures
Quinoline and its derivatives are still being applied to create compounds with wide-ranging pharmacological activities . There are greater societal expectations in the current scenario that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Therefore, the future directions could include the development of greener synthesis methods and further exploration of the pharmacological activities of quinoline derivatives.
Propriétés
IUPAC Name |
7-chloro-8-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-7-4-3-6-2-1-5-11-8(6)9(7)12(13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRUOBCIEORMLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)Cl)[N+](=O)[O-])N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332694 | |
| Record name | 7-Chloro-8-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-8-nitroquinoline | |
CAS RN |
71331-02-7 | |
| Record name | 7-Chloro-8-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


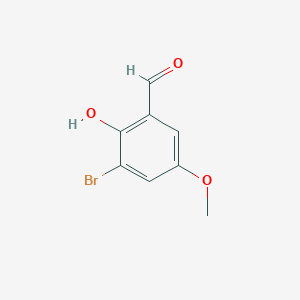

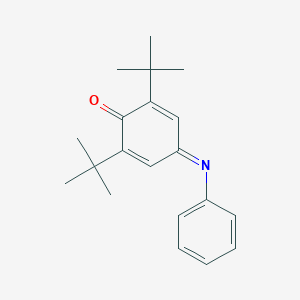
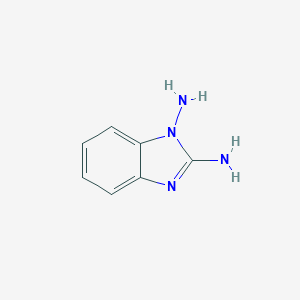
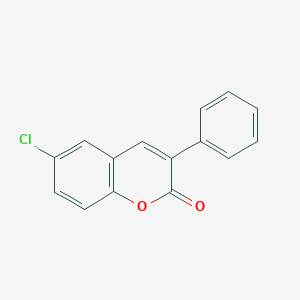
![2-Mercapto-3-p-tolyl-5,6,7,8-tetrahydro-3h-benzo[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B188488.png)

![N-(6-methylpyridin-2-yl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B188492.png)
![N-(furan-2-ylmethyl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B188493.png)
![2-{[(3-Bromophenyl)amino]methyl}phenol](/img/structure/B188494.png)
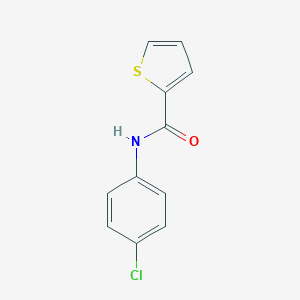
![Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B188496.png)
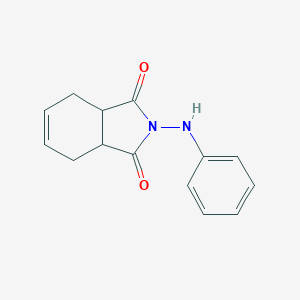
![ethyl 1-benzyl-5-[(3-bromobenzoyl)oxy]-2-methyl-1H-indole-3-carboxylate](/img/structure/B188502.png)